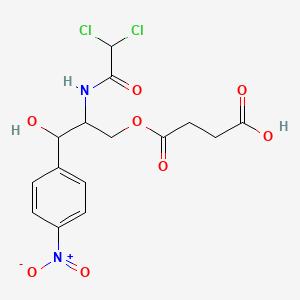

Chloramphenicol succinate

Description

This compound is an ester prodrug of [chloramphenicol]. Chloramphenicol is a bacteriostatic antibiotic. Use of this compound and chloramphenicol has decreased due to the risk of potentially fatal blood dyscrasias. this compound was granted FDA approval on 20 February 1959.

This compound is the succinate sester form of chloramphecol, a nitrobenzene derivate and broad-spectrum antibiotic with antibacterial activity. This compound reversibly binds to the 50S subunit of bacterial ribosomes, thereby interfering with peptidyl transferase activity in the elongation process of protein synthesis. As a result, this agent prevents bacterial cell growth.

CHLORAMPHENICOL SUCCINIC ACID is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1959 and is indicated for infection and has 1 investigational indication. This drug has a black box warning from the FDA.

inactive precursor (PRODRUGS) of chloramphenicol; used for parenteral administration of chloramphenicol; RN given refers to (R-(R*,R*))-isome

Structure

3D Structure

Properties

IUPAC Name |

4-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2O8/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21)/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRCDOVJWUGTMW-ZWNOBZJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

982-57-0 (succinate hydrochloride salt) | |

| Record name | Chloramphenicol succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048155 | |

| Record name | Chloramphenicol succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3544-94-3 | |

| Record name | Chloramphenicol succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3544-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloramphenicol succinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07565 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chloramphenicol hemisuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloramphenicol succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hydrogen [R-(R*,R*)]-succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMPHENICOL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCX619U9A1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Mechanistic Action of Chloramphenicol Succinate on Bacterial Ribosomes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramphenicol, a broad-spectrum antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its primary intracellular target is the bacterial ribosome, the essential molecular machine responsible for protein synthesis. This technical guide provides a comprehensive exploration of the mechanism of action of chloramphenicol succinate at the bacterial ribosome, with a focus on its binding site, inhibitory effects on the peptidyl transferase center, and the context-dependent nature of its activity. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Core Mechanism of Action: Inhibition of Peptidyl Transfer

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis. It specifically targets the 50S subunit of the bacterial 70S ribosome, binding within the peptidyl transferase center (PTC). This binding sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site of the ribosome[1][2][3]. By occupying this critical space, chloramphenicol directly obstructs the formation of a peptide bond between the nascent polypeptide chain at the P-site and the incoming amino acid at the A-site, effectively halting protein elongation[1][4][5].

The binding site is a well-defined pocket within the 23S rRNA of the 50S subunit[6]. High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy, have revealed that chloramphenicol's dichloromethyl-acetyl moiety inserts into the A-site cleft, while its p-nitrophenyl group stacks against nucleotide C2452[7][8]. This positioning directly interferes with the placement of the aminoacyl moiety of the A-site tRNA[7][8].

Context-Specific Inhibition

Contrary to the initial belief that chloramphenicol is a general inhibitor of peptide bond formation, recent studies have unveiled a more nuanced, context-dependent mechanism of action[7][9][10][11][12]. The inhibitory efficiency of chloramphenicol is significantly influenced by the amino acid sequence of the nascent polypeptide chain. Specifically, translation is most effectively stalled when the penultimate amino acid of the nascent chain is alanine, and to a lesser extent, serine or threonine[9][11][12]. Conversely, the presence of glycine at either the C-terminus of the nascent peptide or on the incoming aminoacyl-tRNA can counteract the inhibitory effect of the drug[9]. This context-specificity suggests that the nascent peptide itself contributes to the conformation of the PTC and influences the binding affinity of chloramphenicol[7].

Quantitative Data Summary

The binding affinity and inhibitory concentration of chloramphenicol and its derivatives have been determined through various biochemical and biophysical assays. The following tables summarize key quantitative data from the literature.

| Compound | Bacterial Species | Assay Type | Parameter | Value | Reference |

| Chloramphenicol | Escherichia coli | Competition Binding ([14C]-CHL) | Ki | 0.7 µM | [12] |

| Chloramphenicol | Escherichia coli | In vitro Protein Synthesis | IC50 | 2 µM | [13] |

| Chloramphenicol | Escherichia coli | Equilibrium Dialysis | KD1 | 2 µM | [14] |

| Chloramphenicol | Escherichia coli | Equilibrium Dialysis | KD2 | 200 µM | [14] |

| Monoiodoamphenicol | Escherichia coli | Equilibrium Dialysis | K | 7.5 x 104 M-1 | [8][15] |

| CAM-C4-TPP | Escherichia coli | Competition Binding (BODIPY-CAM) | KDapp | 0.6 ± 0.4 µM | [16] |

| Chloramphenicol | Escherichia coli | Competition Binding (BODIPY-CAM) | KDapp | 2.6 ± 1.5 µM | [16] |

| Chloramphenicol | Escherichia coli | Competition Binding (BODIPY-ERY) | KDapp | 2.8 ± 0.5 µM | [17] |

| His-CAM | Escherichia coli | Competition Binding (BODIPY-ERY) | KDapp | ~0.28 µM | [17] |

Table 1: Binding Affinities and Inhibitory Concentrations of Chloramphenicol and its Analogs.

Key Experimental Protocols

The elucidation of chloramphenicol's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Detailed protocols for some of the key methodologies are provided below.

Isolation of Bacterial Ribosomes

Objective: To obtain pure and active 70S ribosomes from bacterial cells for use in binding and functional assays.

Methodology:

-

Cell Culture and Harvest: Grow bacterial cells (e.g., E. coli MRE600) in a suitable rich medium to mid-log phase. Harvest the cells by centrifugation at 4°C. Wash the cell pellet with a wash buffer (e.g., containing Tris-HCl, MgCl₂, NH₄Cl, and β-mercaptoethanol)[4].

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer. Lyse the cells using a French press at high pressure to ensure efficient disruption while maintaining ribosome integrity[4].

-

Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 30,000 x g) to pellet cell debris. Collect the supernatant containing the ribosomes[4].

-

Ribosome Pelleting: Layer the clarified supernatant onto a sucrose cushion (e.g., 1.1 M sucrose in a buffer) and ultracentrifuge at high speed (e.g., >100,000 x g) for several hours. This step pellets the ribosomes, separating them from smaller cellular components[4].

-

Ribosome Purification: Resuspend the ribosome pellet in a suitable buffer. For higher purity, perform a second ultracentrifugation step through a sucrose cushion or apply the sample to a sucrose density gradient (e.g., 10-40%) and ultracentrifuge. Fractionate the gradient and collect the fractions corresponding to the 70S ribosomes, identified by absorbance at 260 nm[4].

-

Concentration and Storage: Concentrate the purified ribosomes using ultrafiltration. Determine the concentration by measuring the A₂₆₀ (1 A₂₆₀ unit = 24 pmol of 70S ribosomes). Aliquot and store at -80°C in a storage buffer containing glycerol[4].

In Vitro Translation Inhibition Assay

Objective: To quantify the inhibitory effect of chloramphenicol on bacterial protein synthesis.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing a bacterial cell-free extract (S30 extract) or a reconstituted PURE system, a DNA or mRNA template encoding a reporter protein (e.g., luciferase), amino acids (including a radiolabeled or fluorescently tagged amino acid), and an energy source (ATP, GTP)[18].

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for transcription and translation to occur[19].

-

Detection of Protein Synthesis: Quantify the amount of newly synthesized protein. For luciferase reporters, add the luciferin substrate and measure the resulting luminescence using a luminometer[18][19]. For radiolabeled proteins, precipitate the proteins, collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the chloramphenicol concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in protein synthesis.

Ribosome Binding Assay (Competition Assay)

Objective: To determine the binding affinity of chloramphenicol to the ribosome.

Methodology:

-

Reaction Setup: Prepare reaction mixtures containing purified 70S ribosomes in a binding buffer (e.g., HEPES-KOH, NH₄Cl, Mg(CH₃COO)₂, β-mercaptoethanol)[16][17].

-

Addition of Labeled Ligand and Competitor: Add a constant, low concentration of a fluorescently labeled competitor that binds to the same or an overlapping site as chloramphenicol (e.g., BODIPY-labeled erythromycin)[17]. Add increasing concentrations of unlabeled chloramphenicol.

-

Incubation: Incubate the reactions at room temperature or 37°C to allow binding to reach equilibrium[17].

-

Measurement of Binding: Measure the fluorescence polarization or anisotropy of the samples. The binding of the large ribosome to the small fluorescent ligand results in a high polarization value. As the unlabeled chloramphenicol displaces the fluorescent ligand, the polarization will decrease.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the chloramphenicol concentration. Fit the data to a competition binding equation to determine the IC₅₀ value. The dissociation constant (KD) or inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the core mechanism of action of chloramphenicol and a typical experimental workflow.

Caption: Mechanism of chloramphenicol action on the bacterial ribosome.

Caption: General experimental workflow for studying chloramphenicol's ribosomal activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Ribosome structure determined to near-atomic resolution by cryo-EM - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 3. youtube.com [youtube.com]

- 4. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ribosome-structure and functional ligand-binding experiments using cryo-electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A conserved chloramphenicol binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for the context-specific action of the classic peptidyl transferase inhibitor chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Chloramphenicol-Binding Protein in Escherichia coli Ribosomes by Affinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Item - Dynamics of the context-specific translation arrest by chloramphenicol and linezolid - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 11. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dynamics of the context-specific translation arrest by chloramphenicol and linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. pnas.org [pnas.org]

- 15. Identification of chloramphenicol-binding protein in Escherichia coli ribosomes by affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assets.fishersci.com [assets.fishersci.com]

Chloramphenicol Succinate: A Technical Guide to a Prodrug Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol, a potent broad-spectrum antibiotic, has had its clinical utility limited by poor aqueous solubility and a bitter taste. The development of chloramphenicol succinate, a prodrug ester, has effectively addressed these formulation challenges. This technical guide provides an in-depth overview of this compound as a prodrug of chloramphenicol, detailing its mechanism of action, conversion, and comparative physicochemical and pharmacokinetic properties. Furthermore, this document outlines comprehensive experimental protocols for the synthesis, characterization, and evaluation of this prodrug, intended to serve as a valuable resource for researchers in the field of drug development and infectious diseases.

Introduction

Chloramphenicol is an antibiotic with a broad spectrum of activity against a variety of gram-positive and gram-negative bacteria, as well as some anaerobic organisms.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of peptide bonds.[2] Despite its efficacy, the clinical use of the parent drug has been hampered by its low water solubility, making parenteral formulations challenging. To overcome this limitation, this compound was developed as a more water-soluble ester prodrug.[3] This prodrug is biologically inactive and requires in vivo hydrolysis to release the active chloramphenicol.[3][4] This guide delves into the technical aspects of this compound, providing a comprehensive resource for its study and application.

Physicochemical Properties

A comparison of the key physicochemical properties of chloramphenicol and its succinate prodrug is crucial for understanding the rationale behind the prodrug approach. The succinate ester significantly enhances the aqueous solubility of the compound.

| Property | Chloramphenicol | This compound Sodium Salt |

| Molecular Formula | C11H12Cl2N2O5 | C15H15Cl2N2NaO8 |

| Molecular Weight | 323.13 g/mol | 445.18 g/mol |

| Melting Point | 150.5-151.5 °C[5] | >42 °C (decomposes)[5][6] |

| Aqueous Solubility | 2.5 mg/mL (at 25 °C)[7] | ≥ 50 mg/mL |

| pKa | 5.5[5] | Not available |

Mechanism of Action and Prodrug Conversion

Chloramphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the A2451 and A2452 residues in the 23S rRNA of the 50S ribosomal subunit, which sterically hinders the binding of aminoacyl-tRNA to the A-site of the ribosome. This blockage of the peptidyl transferase center prevents peptide bond formation and subsequent protein elongation.

This compound is a carrier-linked prodrug, where the succinic acid moiety is attached to the primary hydroxyl group of chloramphenicol via an ester linkage. This ester is designed to be cleaved in vivo by ubiquitous esterase enzymes present in plasma and tissues, releasing the active chloramphenicol and succinic acid, a naturally occurring Krebs cycle intermediate.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. Graphviz [graphviz.org]

- 3. Recent Trends in Synthesis of Chloramphenicol New Derivatives [mdpi.com]

- 4. CN112538506A - Process method for synthesizing this compound through enzyme catalysis - Google Patents [patents.google.com]

- 5. Chloramphenicol sodium succinate | 982-57-0 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Bacteriostatic Properties of Chloramphenicol Succinate

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Chloramphenicol succinate is an ester prodrug of chloramphenicol, a broad-spectrum antibiotic renowned for its bacteriostatic properties.[1][2] Administered parenterally, it undergoes in vivo hydrolysis to release active chloramphenicol, which effectively inhibits bacterial growth by disrupting protein synthesis.[3][4] This technical guide provides a comprehensive overview of the core bacteriostatic mechanisms of this compound, detailing its mode of action at the molecular level, quantitative measures of its efficacy, standard experimental protocols for its evaluation, and common bacterial resistance mechanisms. The information is intended to serve as a foundational resource for professionals in microbiological research and antibiotic development.

Core Mechanism of Action

Chloramphenicol's primary antibacterial function is the inhibition of protein synthesis, which arrests bacterial growth and replication, defining its bacteriostatic nature.[5][6] While generally bacteriostatic, it can exhibit bactericidal activity at high concentrations against highly susceptible organisms such as Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis.[4][7][8]

Prodrug Hydrolysis and Activation

This compound is administered as a water-soluble prodrug.[4] In the body, esterases circulating in the plasma and present in tissues like the liver and kidneys rapidly hydrolyze the succinate ester bond, releasing the active chloramphenicol molecule.[1][3][9] This bioconversion is essential for its antibacterial activity.

Inhibition of Bacterial Protein Synthesis

The active chloramphenicol molecule diffuses into bacterial cells and exerts its effect by targeting the ribosome, the cellular machinery for protein synthesis.[6] The mechanism involves several key steps:

-

Binding to the 50S Ribosomal Subunit: Chloramphenicol reversibly binds to the 50S subunit of the bacterial 70S ribosome.[10][11]

-

Targeting the Peptidyl Transferase Center (PTC): Specifically, it binds to the A-site of the PTC, interacting with residues A2451 and A2452 of the 23S rRNA.[1][3][5]

-

Blocking Peptide Bond Formation: This binding sterically hinders the positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting the peptidyl transferase reaction.[5][6] This crucial step prevents the elongation of the polypeptide chain, effectively halting protein synthesis.[11]

Recent studies suggest that this inhibition is not uniform but context-dependent, with the drug's efficacy being influenced by the specific amino acid sequence being translated.[12]

Quantitative Assessment of Bacteriostatic Activity

The potency of a bacteriostatic agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[13]

In Vitro Susceptibility Data

The following table summarizes the MIC values for chloramphenicol against several medically significant bacterial species. These values can vary depending on the specific strain and the testing methodology used.

| Bacterial Species | Type | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | Gram-Negative | 2.17 - 50 | [14][15] |

| Staphylococcus aureus | Gram-Positive | 2.17 - 50 | [14][15] |

| Pseudomonas aeruginosa | Gram-Negative | 5 - >640 | [15][16] |

| Serratia marcescens | Gram-Negative | Mean MIC: 2.1 | [14] |

| Bacillus subtilis | Gram-Positive | 5 - 50 | [15] |

| Klebsiella pneumoniae | Gram-Negative | >50 | [17] |

| Acinetobacter baumannii | Gram-Negative | >50 | [17] |

Experimental Protocols

Standardized protocols are essential for determining the bacteriostatic and bactericidal activity of antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antibiotic.[15]

Objective: To find the lowest concentration of chloramphenicol that inhibits the visible growth of a specific bacterium.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in log-phase growth

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Chloramphenicol stock solution of known concentration

-

Sterile diluent (e.g., normal saline)

-

Incubator

Procedure:

-

Prepare Antibiotic Dilutions: Create a serial two-fold dilution of the chloramphenicol stock solution across the wells of the microtiter plate using the broth medium. This results in a range of decreasing antibiotic concentrations.

-

Standardize Inoculum: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculate Wells: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate (except for a sterility control well) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no antibiotic) to ensure bacterial growth and a negative control (broth only) to ensure medium sterility.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Read Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of chloramphenicol in a well with no visible bacterial growth (no turbidity).

Determination of Minimum Bactericidal Concentration (MBC)

To determine if chloramphenicol is bactericidal at higher concentrations, an MBC test can be performed following the MIC test.[13] A small aliquot from the clear wells (at and above the MIC) is subcultured onto antibiotic-free agar plates. After incubation, the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability is considered the MBC.

Mechanisms of Bacterial Resistance

The clinical efficacy of chloramphenicol has been diminished by the spread of bacterial resistance. The primary mechanisms include enzymatic inactivation, active efflux, and target site modification.[6][18][19]

-

Enzymatic Inactivation: The most common form of resistance is the production of chloramphenicol acetyltransferase (CAT).[6][20] This enzyme acetylates the hydroxyl groups on the chloramphenicol molecule, rendering it unable to bind to the ribosome.[21]

-

Active Efflux Pumps: Some bacteria possess membrane pumps that actively transport chloramphenicol out of the cell.[18][19] This prevents the antibiotic from reaching a high enough intracellular concentration to inhibit protein synthesis.

-

Target Site Modification: Mutations in the 23S rRNA gene can alter the binding site of chloramphenicol on the 50S ribosomal subunit.[18] This reduces the drug's binding affinity, thereby conferring resistance.

Conclusion

This compound remains a significant compound in the study of bacteriostatic antibiotics. Its well-defined mechanism of action—the inhibition of protein synthesis via binding to the 50S ribosomal subunit—provides a clear model for understanding bacteriostasis. While its clinical utility is tempered by potential toxicity and widespread resistance, its core properties continue to make it a valuable tool for researchers. A thorough understanding of its mechanism, quantitative efficacy, and the corresponding resistance pathways is crucial for professionals engaged in the ongoing challenge of antimicrobial drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C15H16Cl2N2O8 | CID 656580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ldh.la.gov [ldh.la.gov]

- 5. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 7. Bactericidal and bacteriostatic action of chloramphenicol against memingeal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bactericidal and Bacteriostatic Action of Chloramphenicol Against Meningeal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Articles [globalrx.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Two antibiotics fight bacteria differently than thought | UIC today [today.uic.edu]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. Range of antibacterial activity of antibiotics at subminimal inhibitory concentrations: the ratio of minimal inhibitory concentration to minimal antibiotic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmahealthsciences.net [pharmahealthsciences.net]

- 16. researchgate.net [researchgate.net]

- 17. Chloramphenicol – A Potent Armament Against Multi-Drug Resistant (MDR) Gram Negative Bacilli? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms of Resistance to Chloramphenicol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. nbinno.com [nbinno.com]

Hydrolysis of chloramphenicol succinate to active chloramphenicol

An In-depth Guide to the Hydrolysis of Chloramphenicol Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of the prodrug this compound into its active form, chloramphenicol. Chloramphenicol is a broad-spectrum antibiotic whose use is reserved for serious bacterial infections when other less toxic antibiotics are unsuitable. The succinate ester form was developed to increase water solubility for parenteral (intravenous) administration. However, this ester is inactive and must be hydrolyzed in vivo to release the therapeutically active chloramphenicol. Understanding the dynamics of this conversion is critical for ensuring therapeutic efficacy and minimizing toxicity.

The Hydrolysis Reaction: From Prodrug to Active Moiety

This compound is an ester prodrug that requires bioactivation to exert its antibacterial effect. The core of this activation is the hydrolysis of the ester bond linking chloramphenicol to a succinate molecule. This chemical reaction cleaves the ester, yielding active chloramphenicol and succinic acid.

In vivo, this process is not spontaneous but is primarily catalyzed by enzymes. Esterases present in various body tissues are responsible for this conversion. While the exact locations are not fully elucidated, it is believed that the liver, kidneys, and lungs are significant sites of hydrolysis. Some research also suggests that succinate dehydrogenase (SDH) may be involved in the release of chloramphenicol.

The efficiency of this hydrolysis is a critical determinant of the bioavailability of active chloramphenicol following intravenous administration. Incomplete or variable hydrolysis can lead to sub-therapeutic concentrations of the active drug and contributes to the high interpatient variability observed in clinical practice.

Pharmacokinetics of this compound Conversion

The conversion of this compound to chloramphenicol is characterized by significant variability among patients, which complicates dosing. This variability is attributed to differences in enzymatic activity, renal function, and other physiological factors. A substantial portion of the administered prodrug may be excreted unchanged by the kidneys before it can be hydrolyzed.

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Value | Notes | Source |

| Bioavailability (from IV Succinate) | ~70% (highly variable) | Incomplete bioavailability is due to renal excretion of the unchanged ester. | |

| Half-life of this compound | 0.6 - 2.7 hours | In patients with normal renal and hepatic function. | |

| Time to Peak Plasma Concentration (Tmax) | 18 minutes - 3 hours | High degree of interpatient variability. | |

| Unchanged Drug Excreted in Urine | 6% - 80% (Average ~30%) | This wide range highlights the unpredictability of the hydrolysis. | |

| Volume of Distribution (Vd) | 0.2 - 3.1 L/kg | --- | |

| Total Clearance | 530 - 540 mL/min | In patients with normal renal and hepatic function. | |

| Renal Clearance | 222 - 260 mL/min | In patients with normal renal and hepatic function. |

Factors Influencing Hydrolysis Efficiency

Several physiological and chemical factors can influence the rate and extent of this compound hydrolysis.

-

Physiological Factors:

-

Age: Neonates and young infants have immature metabolic pathways and renal function, which can lead to a decreased rate of hydrolysis and clearance of the succinate ester. This can paradoxically increase the bioavailability of chloramphenicol, but also elevates the risk of toxicity, such as "Gray Syndrome".

-

Renal and Hepatic Function: Since the prodrug is cleared by the kidneys and hydrolyzed in various tissues including the liver, impairment in these organs can significantly alter the pharmacokinetics. Patients with renal or hepatic dysfunction show reduced clearance of the prodrug.

-

-

Chemical Factors:

-

pH and Temperature: In vitro studies of chloramphenicol show that hydrolysis is pH and temperature-dependent. Degradation is more rapid at non-neutral pH values (below 5 and above 8) and at elevated temperatures. While enzymatic hydrolysis in vivo is the primary mechanism, these underlying chemical principles can influence the stability of the compound.

-

Experimental Protocols

Protocol for Quantification in Biological Matrices

The analysis of chloramphenicol and its succinate prodrug typically involves liquid chromatography coupled with mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity.

Objective: To determine the concentration of chloramphenicol and this compound in plasma.

Methodology:

-

Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate plasma.

-

Internal Standard: Add a known concentration of an internal standard (e.g., deuterated chloramphenicol, CAP-D5) to the plasma sample.

-

Protein Precipitation & Extraction:

-

Add 10 mL of an acetonitrile/ethyl acetate mixture to a 5 g sample.

-

Homogenize the mixture and centrifuge to pellet proteins.

-

Transfer the supernatant (organic layer) to a new tube.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the organic solvent under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a solution suitable for cleanup, such as 4% NaCl.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an appropriate SPE cartridge (e.g., Divinylbenzene-N-vinylpyrrolidone Co-polymer).

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes (chloramphenicol and its succinate) with a suitable solvent like methanol.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate and reconstitute in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Chromatographic Conditions (Example):

-

Column: C8 or C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and 0.1% acetic acid in water.

-

Flow Rate: 0.4 mL/min.

-

Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring for specific parent-daughter ion transitions for each analyte and the internal standard.

-

-

Protocol for In Vitro Hydrolysis Assay

This assay can be used to assess the enzymatic stability of the prodrug in a simulated biological environment.

Objective: To measure the rate of chloramphenicol release from this compound in the presence of liver enzymes.

Methodology:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine a phosphate buffer (pH ~7.4), the this compound substrate, and a source of enzymes, such as human or rat liver S9 fractions.

-

Incubation: Incubate the mixture at 37°C in a shaking water bath.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

-

Quench Reaction: Immediately stop the enzymatic reaction by adding a quenching solution, such as ice-cold acetonitrile. This will precipitate the proteins.

-

Sample Processing: Centrifuge the quenched sample to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the concentrations of both this compound and released chloramphenicol using the LC-MS/MS method described above.

-

Data Analysis: Plot the concentration of chloramphenicol versus time to determine the rate of hydrolysis.

Visualizations

Caption: Workflow of this compound from administration to therapeutic action.

Caption: Experimental workflow for quantifying chloramphenicol and its prodrug.

Caption: Factors influencing the in vivo hydrolysis of this compound.

Conclusion

This compound serves as a crucial water-soluble prodrug that enables the intravenous delivery of chloramphenicol. However, its therapeutic success is entirely dependent on its conversion to the active form through enzymatic hydrolysis. The significant inter-individual variability in this conversion process, driven by factors such as age and organ function, poses a considerable clinical challenge. This variability underscores the importance of therapeutic drug monitoring to ensure that effective and non-toxic concentrations of active chloramphenicol are achieved. A thorough understanding of the pharmacokinetics and the factors influencing the hydrolysis of this compound is essential for optimizing dosing strategies and ensuring patient safety, particularly in vulnerable populations like neonates and the critically ill.

The Enduring Broad-Spectrum Efficacy of Chloramphenicol Against Gram-Positive and Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol, a broad-spectrum antibiotic, has been a cornerstone in treating a wide array of bacterial infections for decades. Its efficacy spans both gram-positive and gram-negative bacteria, a characteristic attributed to its unique mechanism of action targeting bacterial protein synthesis. This technical guide provides an in-depth analysis of chloramphenicol's activity, including its mechanism of action, spectrum of efficacy with quantitative data, and the prevalent mechanisms of bacterial resistance. Furthermore, this guide furnishes detailed experimental protocols for determining bacterial susceptibility to chloramphenicol, adhering to internationally recognized standards.

Introduction

Discovered in 1947 from the bacterium Streptomyces venezuelae, chloramphenicol was the first synthetically produced broad-spectrum antibiotic.[1] Its ability to inhibit the growth of a wide variety of pathogenic bacteria has made it an invaluable tool in clinical practice. Despite concerns regarding potential side effects, its use remains critical in specific, life-threatening infections where other antibiotics are ineffective.[1][2] This guide serves as a comprehensive resource for understanding and evaluating the continued relevance and broad-spectrum activity of chloramphenicol.

Mechanism of Action

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] It readily diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome.[3][4] Specifically, it attaches to the A2451 and A2452 residues in the 23S rRNA component of the 50S subunit.[2] This binding action obstructs the peptidyl transferase step of protein elongation, preventing the formation of peptide bonds between amino acids.[5] The consequence is the cessation of polypeptide chain elongation, thereby halting bacterial growth and replication.[5] While it can also affect mitochondrial ribosomes in mammalian cells at high concentrations, its affinity for bacterial ribosomes is significantly higher, providing a degree of selective toxicity.[5]

Figure 1. Mechanism of action of chloramphenicol.

Broad-Spectrum Activity: Quantitative Data

Chloramphenicol is effective against a wide range of both gram-positive and gram-negative bacteria, including many anaerobic organisms. Its broad spectrum makes it a valuable agent in treating mixed infections. The following tables summarize the in vitro activity of chloramphenicol against common clinical isolates, presented as Minimum Inhibitory Concentration (MIC) values. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Chloramphenicol Against Gram-Positive Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 4 | 8 |

| Methicillin-resistantS. aureus (MRSA) | 4 | >32 |

| Coagulase-negative staphylococci | 4 | 16 |

| Streptococcus pneumoniae | 2 | 4 |

| Enterococcus faecalis | 8 | 16 |

| Enterococcus faecium (vancomycin-resistant) | 8 | 16 |

Data compiled from various surveillance studies. Actual values may vary based on geographic location and time period.[1][6][7]

Table 2: In Vitro Activity of Chloramphenicol Against Gram-Negative Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 4 | 16 |

| Klebsiella pneumoniae | 4 | >32 |

| Enterobacter cloacae | 4 | 16 |

| Haemophilus influenzae | 0.5 | 1 |

| Pseudomonas aeruginosa | >32 | >32 |

| Acinetobacter baumannii | 8 | 32 |

| Bacteroides fragilis | 4 | 8 |

Data compiled from various surveillance studies. Note the intrinsic resistance of Pseudomonas aeruginosa.[2][8][9]

Mechanisms of Bacterial Resistance

The primary mechanism of resistance to chloramphenicol is enzymatic inactivation by chloramphenicol acetyltransferases (CATs).[5] These enzymes, encoded by cat genes, catalyze the acetylation of chloramphenicol at its two hydroxyl groups, rendering it unable to bind to the bacterial ribosome.[5] CAT genes are often located on mobile genetic elements such as plasmids and transposons, facilitating their spread among different bacterial species.

Other, less common, resistance mechanisms include:

-

Reduced Permeability: Alterations in the bacterial cell envelope can decrease the influx of chloramphenicol.

-

Efflux Pumps: Some bacteria possess efflux pumps that actively transport chloramphenicol out of the cell.[5]

-

Target Site Modification: Mutations in the 23S rRNA gene can alter the binding site of chloramphenicol on the ribosome, reducing its affinity.[5]

Experimental Protocols for Susceptibility Testing

Accurate determination of bacterial susceptibility to chloramphenicol is crucial for clinical decision-making and resistance surveillance. The following are detailed protocols for two standard methods: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Figure 2. Workflow for broth microdilution MIC determination.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Chloramphenicol powder

-

Bacterial isolate (pure culture)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Sterile diluents (e.g., saline)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Chloramphenicol Stock Solution: Prepare a stock solution of chloramphenicol at a known concentration.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the chloramphenicol stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[11]

-

-

Inoculation: Inoculate each well (except for a sterility control well) with 50 µL of the final bacterial suspension.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[11]

-

Reading Results: The MIC is the lowest concentration of chloramphenicol at which there is no visible growth (turbidity) in the well.[12]

Kirby-Bauer Disk Diffusion Test

This qualitative method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Figure 3. Workflow for the Kirby-Bauer disk diffusion test.

Materials:

-

Mueller-Hinton agar plates

-

Chloramphenicol disks (30 µg)

-

Bacterial isolate (pure culture)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Forceps

-

Incubator

-

Ruler or calipers

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[13]

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the adjusted bacterial suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[6]

-

-

Application of Antibiotic Disks:

-

Using sterile forceps, place a chloramphenicol (30 µg) disk onto the inoculated agar surface.[13]

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[13]

-

Reading and Interpretation:

-

Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

-

Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by CLSI or EUCAST.[13]

-

Conclusion

Chloramphenicol remains a potent broad-spectrum antibiotic with significant activity against a wide range of gram-positive and gram-negative bacteria. Its utility is underscored by its consistent performance against many multidrug-resistant pathogens. A thorough understanding of its mechanism of action, spectrum of activity, and the molecular basis of resistance is essential for its judicious use in clinical settings and for its continued evaluation in drug development pipelines. The standardized protocols provided herein offer a framework for the accurate and reproducible assessment of chloramphenicol's efficacy, contributing to the global effort of antimicrobial resistance surveillance and the optimization of infectious disease treatment.

References

- 1. Chloramphenicol Resurrected: A Journey from Antibiotic Resistance in Eye Infections to Biofilm and Ocular Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trend of Changes in Chloramphenicol Resistance during the Years 2017–2020: A Retrospective Report from Israel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nih.org.pk [nih.org.pk]

- 6. jmilabs.com [jmilabs.com]

- 7. frontiersin.org [frontiersin.org]

- 8. Chloramphenicol – A Potent Armament Against Multi-Drug Resistant (MDR) Gram Negative Bacilli? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frequency of occurrence and antimicrobial susceptibility of bacteria isolated from respiratory samples of patients hospitalized with pneumonia in Western Europe, Eastern Europe and the USA: results from the SENTRY Antimicrobial Surveillance Program (2016–19) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Temporal and Geographic Variation in Antimicrobial Susceptibility and Resistance Patterns of Enterococci: Results From the SENTRY Antimicrobial Surveillance Program, 1997-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. paho.org [paho.org]

- 13. Antimicrobial resistance and antibacterial consumption [who.int]

The Inactivation of Chloramphenicol by Chloramphenicol Acetyltransferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol, a broad-spectrum antibiotic, effectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. However, the emergence of resistance, primarily mediated by the enzyme chloramphenicol acetyltransferase (CAT), has limited its clinical efficacy. This technical guide provides an in-depth exploration of the biochemical mechanism by which CAT inactivates chloramphenicol. It details the structure and function of the enzyme, its kinetic properties, and the genetic regulation of its expression. Furthermore, this guide furnishes comprehensive experimental protocols for the characterization of CAT activity and presents visual representations of the key molecular and experimental processes.

Introduction

Chloramphenicol acetyltransferase (CAT) is a bacterial enzyme (EC 2.3.1.28) that catalyzes the acetyl-CoA-dependent acetylation of chloramphenicol. This modification prevents the antibiotic from binding to its ribosomal target, thereby conferring resistance to the host bacterium.[1][2][3] The gene encoding CAT, often located on plasmids and transposons, can be readily transferred between bacterial species, facilitating the spread of chloramphenicol resistance.[4] Understanding the mechanism of CAT-mediated inactivation is crucial for the development of strategies to overcome this resistance and for the design of novel antibiotics.

Biochemical Mechanism of Inactivation

The inactivation of chloramphenicol by CAT is a two-step process involving the transfer of an acetyl group from acetyl-CoA to the hydroxyl groups of chloramphenicol.

2.1. The Catalytic Reaction

CAT catalyzes the transfer of an acetyl group from acetyl-CoA to the 3-hydroxyl group of chloramphenicol, forming 3-acetyl-chloramphenicol. This is the primary and most rapid enzymatic step.[5] Subsequently, a slower, non-enzymatic intramolecular rearrangement can occur, where the acetyl group migrates from the 3-hydroxyl to the 1-hydroxyl position, yielding 1-acetyl-chloramphenicol. This allows for a second enzymatic acetylation at the now-free 3-hydroxyl group, resulting in the formation of 1,3-diacetyl-chloramphenicol. Both mono- and di-acetylated forms of chloramphenicol are unable to bind to the bacterial ribosome, thus rendering the antibiotic inactive.[4]

The catalytic mechanism involves a critical histidine residue (His195 in the type III enzyme) which acts as a general base catalyst.[1][5] This histidine residue deprotonates the 3-hydroxyl group of chloramphenicol, increasing its nucleophilicity and facilitating its attack on the carbonyl carbon of the thioester bond in acetyl-CoA. This results in the formation of a tetrahedral intermediate, which then collapses to release the acetylated chloramphenicol and coenzyme A.[1]

Figure 1: Enzymatic inactivation of chloramphenicol by CAT.

2.2. Enzyme Structure

CAT is a homotrimeric enzyme, with each subunit having a molecular weight of approximately 25 kDa.[1][2] The three subunits associate to form a stable trimer, with the active sites located at the interfaces between adjacent subunits.[1][2] The binding pocket for chloramphenicol is a deep cleft, while acetyl-CoA binds in a groove on the enzyme surface. The critical catalytic histidine residue from one subunit is positioned to interact with the chloramphenicol molecule bound to the adjacent subunit.[1]

Quantitative Data on CAT Kinetics

The kinetic parameters of CAT have been determined for various enzyme variants and under different conditions. These parameters provide insights into the enzyme's efficiency and its affinity for its substrates.

| Enzyme Variant | Substrate | Km (µM) | Vmax (pmol/unit/min) | kcat (s-1) | Reference |

| E. coli CAT (Type I) | Chloramphenicol | 16.9 | - | - | [6] |

| E. coli CAT (Type I) | Fusidic Acid (Inhibitor, Ki) | 83.7 | - | - | [6] |

| Purified CAT | BODIPY FL Chloramphenicol | 7.4 | 375 | - | [5] |

| P. aeruginosa CATB7 | Acetyl-CoA | 5.0-5.4 fold higher than other CATB proteins | 5-6 fold lower than other CATB proteins | - | [7] |

| P. aeruginosa CATB7 | Chloramphenicol | 5.0-5.4 fold higher than other CATB proteins | 5-6 fold lower than other CATB proteins | - | [7] |

Note: A comprehensive comparative table with kcat values for various CAT types is challenging to compile from the available literature, as studies often focus on specific variants and conditions.

Regulation of cat Gene Expression

The expression of the cat gene is tightly regulated in many bacteria, often being inducible by the presence of chloramphenicol.

4.1. Ribosome Stalling Mechanism

In some Gram-positive bacteria, such as Staphylococcus aureus, the cat gene is regulated by a translational attenuation mechanism.[8] The mRNA leader sequence of the cat gene contains a short open reading frame (leader peptide) and an inverted repeat sequence that can form a stable stem-loop structure.[8] This stem-loop sequesters the ribosome binding site (RBS) of the cat gene, preventing its translation.

In the absence of chloramphenicol, ribosomes translate the leader peptide and dissociate, allowing the stem-loop to remain intact and blocking cat expression. However, in the presence of sub-inhibitory concentrations of chloramphenicol, the antibiotic binds to the ribosome as it is translating the leader peptide, causing it to stall.[8] This stalled ribosome disrupts the formation of the stem-loop structure, thereby exposing the RBS of the cat gene and allowing for its translation and the subsequent production of the CAT enzyme.[8]

Figure 2: Regulation of cat gene expression by ribosome stalling.

Experimental Protocols

The activity of chloramphenicol acetyltransferase can be determined using several methods. The two most common assays are the radioactive assay using thin-layer chromatography (TLC) and the spectrophotometric assay.

5.1. Radioactive TLC Assay for CAT Activity

This assay measures the conversion of radiolabeled chloramphenicol to its acetylated forms.

Materials:

-

Cell lysate containing CAT

-

[14C]Chloramphenicol (e.g., 200 µCi/ml, 35 to 55 mCi/mmol)

-

Acetyl-CoA solution (4 mM)

-

Tris-Cl buffer (1 M, pH 7.5)

-

Ethyl acetate

-

Silica gel TLC plates

-

Chromatography tank

-

Developing solvent: 19:1 (v/v) chloroform:methanol

-

Scintillation counter or phosphorimager

Procedure:

-

Reaction Mixture Preparation: For each reaction, prepare a cocktail containing:

-

2 µl [14C]Chloramphenicol

-

20 µl 4 mM Acetyl-CoA

-

32.5 µl 1 M Tris-Cl, pH 7.5

-

75.5 µl H2O

-

-

Reaction Incubation:

-

Add 130 µl of the reaction cocktail to a microcentrifuge tube.

-

Add 20 µl of cell extract and mix gently.

-

Incubate at 37°C for 1 hour.

-

-

Extraction:

-

Stop the reaction by adding 1 ml of ethyl acetate and vortex thoroughly.

-

Centrifuge for 1 minute to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

-

Sample Preparation for TLC:

-

Evaporate the ethyl acetate to dryness using a speed vacuum or by leaving it in a fume hood overnight.

-

Resuspend the dried sample in 30 µl of ethyl acetate.

-

-

Thin-Layer Chromatography:

-

Spot the resuspended sample onto a silica gel TLC plate, approximately 2 cm from the bottom edge.

-

Develop the chromatogram in a tank pre-equilibrated with the chloroform:methanol developing solvent.

-

-

Detection and Quantification:

Figure 3: Experimental workflow for the radioactive TLC CAT assay.

5.2. Spectrophotometric Assay for CAT Activity

This assay is a continuous assay that measures the production of Coenzyme A (CoA-SH) through its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be monitored spectrophotometrically at 412 nm.[8]

Materials:

-

Purified CAT enzyme or cell lysate

-

Tris-HCl buffer (e.g., 100 mM, pH 7.8)

-

DTNB solution (in Tris-HCl buffer)

-

Acetyl-CoA solution

-

Chloramphenicol solution

-

Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a Tris-HCl buffer (e.g., 12.1 mg/ml Trizma base, pH adjusted to 7.8 at 25°C).

-

Prepare a 1.0 mg/ml solution of DTNB in the Tris-HCl buffer.

-

Prepare a 4.68 mg/ml solution of Acetyl-CoA in purified water.

-

Prepare a 3 mg/ml solution of Chloramphenicol in purified water (can be aided by initial dissolution in a small volume of methanol).

-

-

Reaction Mixture: In a 3.00 ml reaction volume, the final concentrations should be approximately:

-

94 mM Tris

-

0.083 mM DTNB

-

0.19 mM Acetyl-CoA

-

0.005% (w/v) Chloramphenicol

-

-

Measurement:

-

Pipette the reaction mixture (without the enzyme) into a cuvette and use it to blank the spectrophotometer at 412 nm.

-

Add the CAT enzyme to the cuvette, mix by inversion, and immediately start recording the increase in absorbance at 412 nm for approximately 5 minutes.

-

Determine the rate of reaction (ΔA412nm/minute) from the linear portion of the curve.

-

One unit of CAT activity is defined as the amount of enzyme that converts 1.0 nanomole of chloramphenicol and acetyl-CoA to chloramphenicol 3-acetate and coenzyme A per minute at pH 7.8 at 25°C.[8]

-

Conclusion

The inactivation of chloramphenicol by chloramphenicol acetyltransferase is a well-characterized mechanism of antibiotic resistance. The efficiency of this enzymatic process, coupled with the horizontal transfer of the cat gene, poses a significant challenge to the clinical utility of chloramphenicol. A thorough understanding of the biochemical and genetic basis of CAT-mediated resistance, as facilitated by the information and protocols in this guide, is essential for the development of novel therapeutic strategies. These may include the design of CAT inhibitors, the development of chloramphenicol analogs that are not substrates for the enzyme, or the use of combination therapies to overcome resistance. Continued research in this area is vital for combating the growing threat of antibiotic resistance.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Mechanochemical forces regulate the composition and fate of stalled nascent chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosome - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Regulation of the inducible chloramphenicol acetyltransferase gene of the Staphylococcus aureus plasmid pUB112 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

Methodological & Application

Application Notes and Protocols: Preparation of Chloramphenicol Succinate Stock Solution for Bacterial Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloramphenicol is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the attachment of aminoacyl-tRNA.[1] It is widely used in molecular biology for the selection of bacteria, particularly E. coli, that have been transformed with plasmids carrying a chloramphenicol resistance gene. Chloramphenicol succinate is a water-soluble prodrug of chloramphenicol, which is converted to its active form by cellular esterases.[2][3] This property makes it a convenient alternative for preparing aqueous stock solutions.

This document provides a detailed protocol for the preparation, sterilization, and storage of this compound stock solutions intended for use in bacterial culture.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and use of chloramphenicol and its succinate salt.

| Parameter | Value | Solvent | Source |

| This compound Solubility | 50 mg/mL | Water | [2][4] |

| 50 mg/mL | Ethanol | [4] | |

| Chloramphenicol Solubility | ~2.5 mg/mL | Water | [1] |

| 10-50 mg/mL | Ethanol | [1][4][5] | |

| Recommended Stock Concentration | 25-50 mg/mL | Ethanol or Water | [6][7] |

| Typical Working Concentration | 10-20 µg/mL | Culture Media | [4] |

| Working Concentration Range | 10-170 µg/mL | Culture Media | [1] |

| Storage Temperature (Stock Solution) | -20°C (long-term) | - | [2][8] |

| 2-8°C (short-term) | - | [4] | |

| Stability at -20°C (in solvent) | ≥ 1 year | Ethanol | [7] |

| 1 month (-20°C), 6 months (-80°C) | Water/DMSO (protect from light) | [2] | |

| Stability at 37°C (aqueous) | Stable for 5 days | - | [4] |

Experimental Protocol: Preparation of this compound Stock Solution (50 mg/mL in Water)

This protocol describes the preparation of a 10 mL stock solution of this compound at a concentration of 50 mg/mL in water.

Materials

-

This compound sodium salt powder

-

Sterile, deionized, or distilled water

-

Sterile 15 mL conical tube or appropriate vial

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

-

Sterile syringe (10 mL or larger)

-

Sterile microcentrifuge tubes for aliquoting

-

Personal protective equipment (lab coat, gloves, safety glasses)

Procedure

-

Weighing: In a sterile weighing boat, accurately weigh 500 mg of this compound powder.

-

Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of sterile water.

-

Mixing: Cap the tube securely and vortex until the powder is completely dissolved. The solution should be clear. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[2]

-

Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter-sterilize the solution into a new sterile conical tube or vial.[2][6][9] Note: Do not autoclave chloramphenicol solutions, as heat can cause degradation.[1][4]

-

Aliquoting: Dispense the sterile stock solution into smaller, sterile microcentrifuge tubes. Aliquoting prevents contamination of the entire stock and minimizes freeze-thaw cycles.

-

Storage: Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation. Store the aliquots at -20°C for long-term use.[2][8][10] For short-term use, an aliquot can be stored at 2-8°C for up to 5 days.[4] Protect the solution from light.[2][4]

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a sterile this compound stock solution.

Caption: A flowchart of the protocol for preparing a sterile this compound stock solution.

Signaling Pathway/Logical Relationship

The mechanism of action of chloramphenicol involves the inhibition of bacterial protein synthesis, which is the basis for its use as a selective agent.

Caption: The inhibitory action of chloramphenicol on bacterial protein synthesis and the mechanism of resistance.

References

- 1. khimexpert.com [khimexpert.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound =80 HPLC 982-57-0 [sigmaaldrich.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. static.igem.wiki [static.igem.wiki]

- 7. How to make a 25-50 mg/ml Chloramphenicol Stock Solution [protocols.io]

- 8. Bacterial cultivation media and antibiotics [qiagen.com]

- 9. static.igem.org [static.igem.org]

- 10. laboratorynotes.com [laboratorynotes.com]

Application of Chloramphenicol Succinate in Recombinant Protein Expression Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria.[1] While its clinical applications are limited due to potential side effects, it has found a niche in molecular biology and recombinant protein expression studies.[2] The strategic use of chloramphenicol, particularly its water-soluble form, chloramphenicol succinate, can be a powerful tool to enhance the yield and quality of recombinant proteins expressed in bacterial systems like Escherichia coli. This document provides detailed application notes and protocols for the use of this compound in this context.

The primary applications of chloramphenicol in recombinant protein expression can be categorized into two main areas: decoupling plasmid replication from host cell protein synthesis to increase plasmid copy number, and modulating the rate of protein translation to improve the folding and solubility of the target recombinant protein. By carefully titrating the concentration of chloramphenicol, researchers can slow down the cellular machinery, providing a more favorable environment for the correct folding of complex proteins and potentially reducing the formation of insoluble inclusion bodies.

Mechanism of Action

Chloramphenicol exerts its bacteriostatic effect by specifically targeting the bacterial ribosome. It binds to the 50S ribosomal subunit, which is a crucial component of the protein synthesis machinery in bacteria.[2] This binding obstructs the action of the peptidyl transferase enzyme, which is responsible for forming peptide bonds between amino acids during the elongation of a polypeptide chain.[2] Consequently, the addition of new amino acids to the growing protein is halted, leading to an overall inhibition of protein synthesis.[2]

Data Presentation: Applications and Concentrations

The concentration of chloramphenicol used is critical and depends on the specific application. The following table summarizes various reported concentrations and their intended effects in recombinant protein expression studies.

| Application | Organism | Chloramphenicol Concentration | Expected Outcome | Reference |

| Plasmid Amplification | E. coli | 170 µg/mL | Halts protein synthesis while allowing continued plasmid replication, leading to a high plasmid copy number. | [3] |

| E. coli | 10-20 µg/mL | A variation on plasmid amplification with potentially higher yields. | ||

| E. coli | 3-5 µg/mL | Sub-inhibitory concentration for plasmid amplification from the time of culture inoculation. | [3] | |

| Enhanced Recombinant Protein Expression | E. coli BL21(DE3) | 0.625 µg/mL | Optimized concentration for the efficient expression of recombinant cholera toxin B subunit (rCTB). | [4] |

| Fluorescent Protein Maturation | E. coli | 0.2 mg/mL (200 µg/mL) | Used in an additional step after induction to allow for the maturation of the fluorophore. | [5] |

| General Protein Synthesis Inhibition Studies | E. coli | 2 µM (~0.65 µg/mL) | Concentration causing 50% inhibition of protein synthesis. | [6] |

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in recombinant protein expression studies.

Protocol 1: Optimization of Recombinant Protein Expression with Low-Dose Chloramphenicol

This protocol is designed as a general guideline for optimizing the soluble expression of a target recombinant protein by modulating the rate of protein synthesis.

Objective: To determine the optimal sub-lethal concentration of chloramphenicol that enhances the soluble expression of a target recombinant protein.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein.

-

Luria-Bertani (LB) medium or other suitable growth medium.

-

Appropriate antibiotic for plasmid selection.

-

Inducer (e.g., IPTG).

-

This compound stock solution (e.g., 1 mg/mL in sterile water).

-

SDS-PAGE reagents.

-

Cell lysis buffer.

Procedure:

-

Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate selection antibiotic. Incubate overnight at 37°C with shaking.

-

Main Culture: Inoculate a larger volume (e.g., 50-100 mL) of fresh LB medium with the starter culture to an initial OD₆₀₀ of ~0.05-0.1.

-

Growth: Incubate the main culture at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.

-

Chloramphenicol Addition and Induction:

-

Divide the main culture into several smaller, equal-volume cultures.

-

To each sub-culture, add a different final concentration of chloramphenicol (e.g., 0 µg/mL, 0.5 µg/mL, 1 µg/mL, 2 µg/mL, 5 µg/mL).

-

Immediately after adding chloramphenicol, induce protein expression by adding the appropriate concentration of the inducer (e.g., IPTG).

-

-

Expression: Incubate the cultures at a suitable temperature for protein expression (e.g., 18-30°C) for a defined period (e.g., 4-16 hours).

-

Cell Harvest: Harvest the cells by centrifugation.

-

Analysis:

-

Lyse the cell pellets from each condition.

-

Separate the soluble and insoluble fractions by centrifugation.

-

Analyze the total, soluble, and insoluble protein fractions by SDS-PAGE to determine the optimal chloramphenicol concentration for soluble protein expression.

-

Protocol 2: Enhanced Expression of Recombinant Cholera Toxin B Subunit (rCTB)

This protocol is based on a study that identified an optimal concentration of chloramphenicol for the expression of rCTB in E. coli.[4]

Objective: To efficiently express recombinant Cholera Toxin B subunit (rCTB) using a low concentration of chloramphenicol.

Materials:

-

E. coli BL21(DE3) strain transformed with a pET vector containing the CTB gene.

-

LB medium.

-

Kanamycin (for pET vector selection).

-

IPTG.

-

This compound stock solution.

Procedure:

-

Culture Growth: Grow the transformed E. coli BL21(DE3) in LB medium with kanamycin at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.

-

Induction: Add chloramphenicol to a final concentration of 0.625 µg/mL .[4]

-

Simultaneously, induce rCTB expression with IPTG.

-

Expression: Continue to incubate the culture under inducing conditions (e.g., 30°C for 4-6 hours).

-

Harvest and Analysis: Harvest the cells and analyze the expression of rCTB by SDS-PAGE and Western blot.

Protocol 3: Maturation of Fluorescent Proteins

This protocol describes the use of chloramphenicol to aid in the proper folding and maturation of fluorescent proteins.[5]

Objective: To promote the maturation of a recombinant fluorescent protein after expression.

Materials:

-

E. coli strain expressing a fluorescent protein.

-

Growth medium and appropriate antibiotics.

-

Inducer (e.g., IPTG).

-

This compound stock solution (e.g., 100 mg/mL in ethanol).[5]

Procedure:

-

Expression: Induce the expression of the fluorescent protein under optimal conditions (e.g., specific temperature and induction time).

-

Chloramphenicol Treatment: After the initial expression period, add chloramphenicol to a final concentration of 0.2 mg/mL .[5]

-

Maturation: Incubate the culture for an additional 2 hours at 25°C.[5]

-

Harvest and Analysis: Harvest the cells and assess the fluorescence of the cell pellet or the purified protein.

Concluding Remarks

The use of this compound in recombinant protein expression studies is a valuable technique that can be optimized to improve both plasmid yield and the quality of the final protein product. By carefully controlling the concentration of this protein synthesis inhibitor, researchers can manipulate the cellular environment to favor either high plasmid copy number or enhanced protein folding and solubility. The protocols provided here serve as a starting point for the development of optimized expression strategies for specific proteins of interest. It is recommended to perform empirical optimization of chloramphenicol concentration for each new recombinant protein to achieve the best results.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Chloramphenicol improved expression of recombinant cholera toxin B subunit in Escherichia coli and its adjuvanticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Expression Protocol | Popa Lab [popalab.uwm.edu]